6,7-Dimethoxy-4-piperazin-1-yl-quinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Development
The quinazoline nucleus, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a versatile scaffold that has been extensively explored in medicinal chemistry. Its structural features allow for substitutions at various positions, leading to a wide array of derivatives with distinct biological activities. Quinazoline-based compounds have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, antifungal, anti-inflammatory, antibacterial, and antioxidant properties. nih.gov
The significance of the quinazoline scaffold is underscored by its presence in several approved drugs targeting a range of diseases. nih.gov For instance, in oncology, quinazoline derivatives have been successfully developed as kinase inhibitors. chemmethod.com The ability of the quinazoline ring system to interact with various biological targets has made it a focal point for the design of new and more effective therapeutic agents. scbt.com The continuous investigation into quinazoline derivatives aims to uncover novel compounds with improved efficacy and selectivity for a multitude of therapeutic areas. chemmethod.com
Historical Context of Quinazoline-Based Therapeutic Agents
The history of quinazoline chemistry dates back to 1895, when August Bischler and Lang first reported the synthesis of this heterocyclic system. nih.gov The first naturally occurring quinazoline alkaloid to be identified was Vasicine, isolated from the plant Adhatoda vasica. beilstein-journals.org This discovery paved the way for further exploration of naturally sourced and synthetically derived quinazoline compounds.
In the mid-20th century, the therapeutic potential of synthetic quinazoline derivatives began to be realized. One of the early successes was the development of methaqualone, a sedative and hypnotic agent. Subsequently, the discovery of the antihypertensive properties of prazosin (B1663645), an alpha-1 adrenergic receptor antagonist, marked a significant milestone in the therapeutic application of quinazolines. This led to the development of other related antihypertensive drugs such as terazosin (B121538) and doxazosin (B1670899). nih.govpharmacompass.com The late 20th and early 21st centuries saw a surge in the development of quinazoline-based anticancer agents, with the introduction of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib, which have become important treatments for certain types of cancer. wikipedia.orgnih.gov
Overview of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline as a Promising Research Compound
Within the vast family of quinazoline derivatives, this compound has emerged as a compound of significant interest for researchers. This molecule features the core quinazoline structure with dimethoxy groups at the 6 and 7 positions and a piperazine (B1678402) moiety at the 4-position. These substitutions are known to influence the compound's pharmacological properties.
The promise of this compound as a research compound stems from its role as a versatile intermediate and a core structure for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their potent activity as dual inhibitors of EGFR and HER2, which are important targets in cancer therapy. chemmethod.com Specifically, novel substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have demonstrated significant anti-proliferative effects against breast cancer cell lines. chemmethod.com
Furthermore, the broader class of 4-(piperazin-1-yl)quinazoline derivatives has shown potential in other therapeutic areas. For example, compounds with a similar structural framework have been explored for their anticancer activities, with some exhibiting broad-spectrum inhibition of tumor cell proliferation. chemimpex.com The presence of the piperazine ring, a common feature in centrally active pharmacological agents, also suggests potential applications in neurology. researchgate.net The adaptability of the this compound structure allows for a wide range of chemical modifications, making it a valuable platform for the development of targeted therapies.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-4-piperazin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-19-12-7-10-11(8-13(12)20-2)16-9-17-14(10)18-5-3-15-4-6-18/h7-9,15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPTOFRZXUHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374345 | |
| Record name | 6,7-dimethoxy-4-piperazin-1-yl-quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21584-72-5 | |
| Record name | 6,7-dimethoxy-4-piperazin-1-yl-quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21584-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization and Biological Activities of 6,7 Dimethoxy 4 Piperazin 1 Yl Quinazoline Derivatives
Alpha-1 Adrenoceptor Antagonism and Related Cardiovascular Research
Derivatives of 6,7-dimethoxy-4-piperazin-1-yl-quinazoline are well-established as potent and selective antagonists of alpha-1 adrenoceptors. This property is the cornerstone of their application in cardiovascular medicine, primarily as antihypertensive agents. Their mechanism of action involves blocking the vasoconstrictive effects of catecholamines on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. chemmethod.com
In Vitro Binding Affinity and Receptor Selectivity Profiling
A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines have demonstrated high binding affinity for alpha-1 adrenoceptors, with values in the nanomolar and even sub-nanomolar range. nih.gov For instance, several compounds in this series have shown activity comparable to prazosin (B1663645), which has a Ki value of 1.9 x 10⁻¹⁰ M. nih.gov One notable derivative, a dimethoxytriazine derivative, was found to be even more potent with a Ki of 8 x 10⁻¹¹ M. nih.gov These quinazoline (B50416) derivatives exhibit significant selectivity for alpha-1 adrenoceptors, with a selectivity of over 10,000-fold compared to alpha-2 sites. nih.gov This high affinity is thought to be due to the formation of a protonated pharmacophore at physiological pH, which then engages in efficient hydrophobic interactions with the receptor. nih.gov
The table below summarizes the in vitro binding affinities of selected this compound derivatives for the alpha-1 adrenoceptor.
| Compound | Ki (M) for Alpha-1 Adrenoceptor |
| Prazosin | 1.9 x 10⁻¹⁰ |
| Dimethoxytriazine derivative | 8 x 10⁻¹¹ |
| 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline derivative 25 | ca. 1.5 x 10⁻¹⁰ |
| 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline derivative 26 | ca. 1.5 x 10⁻¹⁰ |
This table presents a selection of compounds and their reported binding affinities to illustrate the high potency of this chemical class.
Preclinical Evaluation of Antihypertensive Potential in Animal Models
The in vitro alpha-1 adrenoceptor antagonism of this compound derivatives translates to significant antihypertensive activity in preclinical animal models. Oral administration of these compounds to spontaneously hypertensive rats (SHR) has been a common method for evaluating their in vivo efficacy. nih.govnih.govnih.gov
In these studies, various derivatives have demonstrated profiles that are either equivalent or superior to prazosin in terms of both the magnitude of blood pressure reduction and the duration of action. nih.gov For example, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and tested in SHRs, with several propanediamine derivatives showing good antihypertensive activity. nih.gov The hypotensive effects of new quinazoline derivatives have also been studied in urethane-anesthetized normotensive rats, where some compounds were found to be as potent as prazosin. capes.gov.br Further studies in conscious, spontaneously hypertensive rats showed that at higher doses, some of these new compounds were even more efficacious than prazosin. capes.gov.br The evaluation of these compounds has also extended to other animal models, such as dogs, to assess their effects on blood pressure and the lower urinary tract. nih.govsigmaaldrich.com
Antineoplastic Activity and Oncological Research
Beyond their cardiovascular applications, quinazoline derivatives, including those with the this compound core, have garnered significant interest for their anticancer properties. nih.gov Research has revealed their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate cell cycle progression in various cancer types.
In Vitro Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a broad spectrum of cancer cell lines. For instance, a series of novel substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and evaluated against HER2-positive SKBR3 and trastuzumab-resistant SKBR3 breast cancer cell lines. chemmethod.com Two compounds from this series, designated as 12 and 14, exhibited potent antiproliferative effects with IC50 values of 6.75 ± 0.36 and 8.92 ± 0.61 µg/mL against SKBR3 cells, and 7.61 ± 0.44 and 9.53 ± 0.49 µg/mL against the resistant cell line, respectively. chemmethod.com
Quinazoline derivatives have also shown activity against other cancer cell lines, including:
MCF-7 (breast cancer): Several quinazoline-sulfonamide hybrids showed strong cytotoxicity, with IC50 values as low as 2.5 µM. nih.govbohrium.com
A549 (lung cancer): Morpholine substituted quinazoline derivatives displayed significant cytotoxic activity. rsc.org
HeLa (cervical cancer): Triazolo[4,3-c]quinazolines have been evaluated for their antitumor activity against HeLa cells. ekb.eg
Glioblastoma: Prazosin itself has been identified as a potent inducer of patient-derived glioblastoma-initiating cell death. nih.gov
Osteosarcoma: Prazosin has been shown to reduce the viability of MG63 and 143B osteosarcoma cells in a dose-dependent manner. nih.gov
The table below presents the IC50 values of selected quinazoline derivatives in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 12 | SKBR3 (Breast) | 6.75 ± 0.36 µg/mL |
| Compound 14 | SKBR3 (Breast) | 8.92 ± 0.61 µg/mL |
| Compound 12 | Trastuzumab-resistant SKBR3 | 7.61 ± 0.44 µg/mL |
| Compound 14 | Trastuzumab-resistant SKBR3 | 9.53 ± 0.49 µg/mL |
| Quinazoline-sulfonamide hybrid 4d | MCF-7 (Breast) | 2.5 µM |
| Quinazoline-sulfonamide hybrid 4f | MCF-7 (Breast) | 5 µM |
| Morpholine substituted quinazoline AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 µM |
| Morpholine substituted quinazoline AK-10 | A549 (Lung) | 8.55 ± 0.67 µM |
This table provides a snapshot of the cytotoxic potential of this class of compounds against different cancer cell lines.
Mechanisms of Cancer Cell Growth Inhibition, Including Apoptosis Induction and Cell Cycle Modulation
The antiproliferative effects of this compound derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle. Morphological assessments of cancer cells treated with these compounds have revealed hallmark apoptotic changes such as cell shrinkage and membrane blebbing. chemmethod.com
Mechanistically, these compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. nih.govsemanticscholar.org For example, prazosin was found to promote apoptosis in osteosarcoma cells through the mitochondrial pathway by regulating the Bcl-2/Bax axis and caspase 3. nih.gov In glioblastoma-initiating cells, prazosin triggers apoptosis via a PKCδ-dependent inhibition of the AKT pathway, leading to caspase-3 activation. nih.gov
In addition to apoptosis, these derivatives can also arrest the cell cycle at different phases. For instance, some quinazoline-sulfonamide hybrids were found to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.govbohrium.com Other studies have reported cell cycle arrest at the G2/M phase. bohrium.com
In Vivo Efficacy Studies in Tumor Xenograft Models
The promising in vitro anticancer activity of this compound derivatives has been corroborated by in vivo studies using tumor xenograft models. Prazosin has demonstrated the ability to inhibit glioblastoma growth in orthotopic xenografts of patient-derived glioblastoma-initiating cells, leading to increased survival in glioblastoma-bearing mice. nih.gov The antitumor effect was also observed in an immunocompetent syngeneic mouse model of glioblastoma. nih.gov
Furthermore, other novel quinazoline derivatives have shown significant tumor growth inhibition in various xenograft models. For example, a newly synthesized quinazoline derivative, compound 18, significantly reduced the average tumor volume and weight in a mouse xenograft model without causing obvious toxicity. semanticscholar.org In vivo studies of other quinazoline derivatives have also demonstrated significant antitumor efficacy in xenograft models of pancreatic cancer and non-small-cell lung cancer. researchgate.net
Anti-inflammatory and Immunomodulatory Effects
Derivatives of the quinazoline scaffold have been widely investigated for their potential to modulate inflammatory pathways. mdpi.comnih.gov The core structure is recognized as a "privileged scaffold" in drug discovery, and substitutions at various positions influence the anti-inflammatory potential. researchgate.net For instance, the introduction of different heterocyclic moieties at the 2 and 3 positions of the quinazolinone ring has been shown to enhance anti-inflammatory activity. nih.gov
One area of research has focused on pyrazolo[1,5-a]quinazoline derivatives, which have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov This pathway is central to the inflammatory response. From a library of 80 such compounds, several were identified with significant anti-inflammatory activity in a human monocytic cell line. nih.gov Two of the most potent compounds identified were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide. nih.gov
Furthermore, other quinazolinone derivatives have demonstrated anti-inflammatory effects comparable to standard drugs like ibuprofen (B1674241) and phenylbutazone (B1037) in preclinical models. fabad.org.trmdpi.com Studies on structure-activity relationships have indicated that substitutions on the quinazolinone system, such as a 6-bromo group or specific styryl moieties, can lead to potent activity. nih.govmdpi.com
| Compound | Target/Assay | Observed Effect | Reference |
|---|---|---|---|
| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB activity | Potent inhibition (IC₅₀ < 50 µM) | nih.gov |
| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB activity | Potent inhibition (IC₅₀ < 50 µM) | nih.gov |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | 32.5% edema inhibition | nih.gov |
Antimicrobial, Antibacterial, and Antiviral Investigations
The quinazoline framework is a key component in the development of new antimicrobial agents due to its broad spectrum of activity. mdpi.comnih.gov
Antibacterial Activity: Research has confirmed the antibacterial potential of quinazolinone derivatives, with some showing efficacy higher than standard drugs. mdpi.comeco-vector.com These compounds are particularly active against Gram-positive bacteria. nih.gov A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives, which are structurally related to the subject compound, were developed using a molecular hybridization approach. mdpi.com These hybrids were tested against Staphylococcus aureus and Pseudomonas aeruginosa. One derivative, in particular, exhibited potent and selective activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. mdpi.com Further studies suggested that this compound affects cell membrane integrity and may interact with key bacterial enzymes like tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B. mdpi.com Other studies have shown that fusing a 1,3,4-oxadiazole (B1194373) and piperazine (B1678402) moiety to the quinazoline ring can result in potent activity against multidrug-resistant strains of Gram-positive bacteria. researchgate.net
Antiviral Activity: Quinazoline derivatives have also been explored for their antiviral properties against a range of viruses. mdpi.comnih.gov For instance, certain 2,4-disubstituted quinazoline derivatives have shown activity against the influenza virus with IC₅₀ values below 10 μM. mdpi.com Hybrids of quinazoline and artemisinin (B1665778) were found to be potent against cytomegalovirus, showing activity 12 to 17 times superior to the standard drug ganciclovir. mdpi.com More recently, quinoline (B57606) and quinazoline derivatives were screened for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a crucial enzyme in the virus's life cycle. nih.gov Several compounds demonstrated significant inhibition of viral RNA synthesis with low cytotoxicity. nih.gov Additionally, benzo[g]quinazoline (B13665071) derivatives have been identified as promising inhibitors of the human rotavirus Wa strain. mdpi.com
| Compound Class | Target Organism/Virus | Activity (MIC/IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivative (5k) | Staphylococcus aureus | MIC: 10 μM | mdpi.com |
| 2,4 disubstituted quinazoline derivative | Influenza virus | IC₅₀ < 10 μM | mdpi.com |
| Quinazoline artemisinin hybrid | Cytomegalovirus | EC₅₀ = 0.15−0.21 μM | mdpi.com |
| Quinazoline derivative (I-13e) | SARS-CoV-2 RdRp | Potent inhibition of RNA synthesis | nih.gov |
Antimalarial Efficacy Studies and Plasmodium Inhibition
The quinazoline scaffold is a key structural feature in the development of novel antimalarial agents, aimed at overcoming resistance to existing therapies. acs.org Research into 2-anilino 4-amino substituted quinazolines has led to the identification of potent compounds against Plasmodium falciparum. acs.org
In an effort to optimize the physicochemical properties of this class of compounds, 6,7-dimethoxy analogues were synthesized. acs.org These specific derivatives demonstrated potent antimalarial activity, preserving the efficacy seen in the parent compounds. For example, compounds designated as 35 (N²-(4-Fluorophenyl)-6,7-dimethoxy-N⁴-(oxolan-2-ylmethyl)quinazoline-2,4-diamine) and 36 showed potent activity with EC₅₀ values of 57 nM and 41 nM, respectively, against the 3D7 strain of P. falciparum. acs.org These compounds were found to act during the ring phase of the parasite's asexual stage and also showed activity against gametocytogenesis. acs.org
Further studies on N²,N⁴-disubstituted quinazoline-2,4-diamines have identified compounds with sub-micromolar inhibitory activity against the K1 strain of P. falciparum, demonstrating efficacy equivalent to the established antimalarial drug Chloroquine. nih.gov
| Compound | Plasmodium falciparum Strain | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Analog 35 | 3D7 | 57 nM | acs.org |
| Analog 36 | 3D7 | 41 nM | acs.org |
Other Investigational Biological Activities
Beyond the aforementioned activities, derivatives of 6,7-dimethoxy-quinazoline have been explored for other therapeutic applications, notably in cardiovascular and neurological domains.
Cardiotonic Activity: A series of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives have been synthesized and evaluated for their cardiotonic (positive inotropic) activity in animal models. nih.govnih.gov Research has explored the effects of attaching various heterocyclic rings to the piperidine (B6355638) moiety. For instance, derivatives carrying substituted hydantoin (B18101) and 2-thiohydantoin (B1682308) rings, particularly with isopropyl and sec-butyl groups at the 5-position, led to potent inotropic activity. documentsdelivered.com Another study found that derivatives featuring a (4-oxo-2-thioxo-3-imidazolindinyl)amino group showed the most potent cardiotonic effects. nih.gov The structure-activity relationship studies within these series help to define the structural requirements for optimal cardiotonic activity. nih.gov
Neuroprotection: The quinazoline scaffold has also been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.comdrugbank.comnih.gov Quinazoline derivatives have been shown to target multiple aspects of the disease's pathology, including the inhibition of cholinesterase enzymes, modulation of β-amyloid aggregation, and providing antioxidant effects. mdpi.comnih.gov Structurally related quinoline derivatives have also been identified as promising antioxidants with neuroprotective potential, with some compounds expected to act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govresearchgate.net These multifaceted actions highlight the potential of the quinazoline and quinoline scaffolds in the development of agents for complex central nervous system disorders. mdpi.comdrugbank.com
Molecular Mechanisms of Action of 6,7 Dimethoxy 4 Piperazin 1 Yl Quinazoline Analogues
Kinase Inhibition Profiles and Signal Transduction Pathways Modulation
Analogues of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline represent a significant class of compounds investigated for their therapeutic potential, primarily through the inhibition of various protein kinases that are crucial to cell signaling and proliferation. The quinazoline (B50416) core, particularly with 6,7-dimethoxy substitutions, serves as a privileged scaffold for designing potent kinase inhibitors. mdpi.comekb.eg These substitutions are considered favorable for the inhibition of key enzymes like the Epidermal Growth Factor Receptor (EGFR). mdpi.com The molecular mechanism of these analogues often involves competitive binding at the ATP-binding site of the kinase domain, thereby blocking the downstream signaling pathways that drive tumor growth and survival. mdpi.comekb.eg
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). ekb.egchemmethod.com Analogues featuring the 6,7-dimethoxy substitution have been shown to effectively inhibit EGFR. This structural feature is favorable as it can lead to a slight deviation of the quinazoline core within the active site of EGFR, promoting shorter, more stable hydrogen bonds with key residues like Met769. mdpi.com
A series of novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives demonstrated significant, dose-dependent inhibition of EGFR. civilica.comfrontiersin.org For instance, specific compounds from this series, when evaluated for their cytotoxic effects on HER2-positive SKBR3 breast cancer cells, which also express EGFR, showed potent anti-proliferative activity. civilica.comfrontiersin.org Further studies on anilino quinazoline-based compounds revealed high therapeutic efficacy in non-small cell lung cancer (NSCLC) cells, with IC50 values in the low nanomolar range, underscoring their potency as EGFR inhibitors. chemmethod.com
Table 1: EGFR Inhibitory Activity of Selected Quinazoline Analogues
| Compound | Target Cell Line | IC50 | Source |
| OH-MPG | HCC827 (NSCLC) | 2.0 nM | chemmethod.com |
| F-MPG | HCC827 (NSCLC) | 5.3 nM | chemmethod.com |
| Compound 9 | MCF-7 (Breast Cancer) | 0.13 nM | mdpi.com |
| Compound 10 | EGFR TK | 3.8 nM | mdpi.com |
| Compound 26 | EGFR TK | 20.72 nM | mdpi.com |
Inhibition of Other Receptor Tyrosine Kinases (e.g., HER2, FLT3, PDGFR, KIT)
The therapeutic utility of this compound analogues extends beyond EGFR, targeting a panel of other receptor tyrosine kinases involved in oncology.
HER2 (Human Epidermal Growth Factor Receptor 2): Many quinazoline derivatives have been developed as dual EGFR/HER2 inhibitors. ekb.eg A study on 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives revealed that compounds 12 and 14 significantly inhibited both EGFR and HER2 kinases. civilica.comfrontiersin.org Compound 12 showed superior HER2 inhibition, achieving nearly complete inhibition at 500 nM, a potency comparable to or exceeding the standard dual inhibitor, lapatinib. civilica.comfrontiersin.org
FLT3 (FMS-like Tyrosine Kinase 3): The quinazoline scaffold is also effective for targeting FLT3, a key kinase in acute myeloid leukemia (AML). Rational design has led to potent dual FLT3/Aurora Kinase inhibitors. Structure-activity relationship (SAR) studies highlight the importance of substitutions at the 6- and 7-positions of the quinazoline ring for FLT3 inhibition. nih.gov Removal of the 7-alkoxyl group can cause a significant loss of FLT3 inhibitory activity. nih.gov
PDGFR (Platelet-Derived Growth Factor Receptor): A series of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives were identified as potent and selective inhibitors of PDGFR phosphorylation. SAR studies on the 6,7-dimethoxyquinazolinyl moiety showed that methoxyethoxy and ethoxyethoxy analogues displayed the most potent activity, suggesting a significant interaction between the inserted oxygen atom and β-PDGFR. nih.gov
KIT: While many quinazoline-based compounds are multi-kinase inhibitors, detailed studies specifically characterizing the potent inhibition of KIT by this compound analogues are less prominent in the reviewed literature. However, the broad activity of this chemical class against various tyrosine kinases suggests potential interactions that may warrant further investigation.
Table 2: Inhibitory Profile Against Other Receptor Tyrosine Kinases
| Compound Class/Analogue | Target Kinase | Potency (IC50) | Source |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine (12 ) | HER2 | Near complete inhibition at 500 nM | civilica.comfrontiersin.org |
| Methoxyethoxy quinazoline analogue (16j ) | PDGFR | 0.02 µM | nih.gov |
| Ethoxyethoxy quinazoline analogue (17j ) | PDGFR | 0.02 µM | nih.gov |
Histone Deacetylase (HDAC) Inhibition
The versatile quinazoline pharmacophore has been incorporated into hybrid molecules designed as dual inhibitors, targeting both kinases and epigenetic regulators like Histone Deacetylases (HDACs). ekb.eg HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and have emerged as important anti-cancer targets. ekb.eg The development of quinazoline-based dual HDAC inhibitors is a growing area of cancer drug development, aiming to leverage multiple mechanisms of action to overcome drug resistance. ekb.eg
Specific Receptor-Ligand Interactions and Binding Site Analysis
The inhibitory action of this compound analogues is dictated by their specific molecular interactions within the kinase ATP-binding pocket. For EGFR, the nitrogen atom (N-1) of the quinazoline core typically forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met769) in the hinge region of the kinase. mdpi.com The 6,7-dimethoxy groups help to correctly orient the quinazoline core within the active site to facilitate these key interactions. mdpi.com
In the context of PDGFR, structure-activity relationship studies of 6,7-dimethoxyquinazoline (B1622564) derivatives indicated that extending the alkoxy groups with an additional oxygen atom (e.g., methoxyethoxy) led to highly potent activity, suggesting a significant interaction with the β-PDGFR binding site. nih.gov For FLT3, modeling studies of a potent quinazoline inhibitor revealed that in addition to hydrogen bonds, the side chain at the 7-position forms several hydrophobic contacts with residues such as Cys695, Tyr696, and Gly697, which significantly enhances inhibitory activity. nih.gov
Modulation of Cellular Processes and Pathways
By inhibiting key receptor tyrosine kinases, these quinazoline analogues disrupt the downstream signaling cascades that regulate critical cellular processes. Inhibition of the EGFR/HER2 pathways by 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives leads to a decrease in the phosphorylation of these receptors. civilica.comfrontiersin.org This blockade of signal transduction ultimately results in potent anti-proliferative effects and the induction of apoptosis. civilica.comfrontiersin.org
Hallmarks of apoptosis observed in cancer cells treated with these compounds include cell shrinkage, membrane blebbing, and DNA fragmentation. civilica.comfrontiersin.org Similarly, inhibition of the FLT3 signaling pathway suppresses the phosphorylation of downstream effectors like STAT5, Erk, and Akt, leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells. scbt.com The antiangiogenic properties of some quinazoline derivatives have also been reported, which occur through the inhibition of kinases like VEGFR, thereby preventing the formation of new blood vessels required for tumor growth.
Computational and In Silico Modeling of Molecular Interactions
Computational techniques, including molecular docking and in silico studies, are instrumental in designing and understanding the activity of quinazoline-based inhibitors. These methods facilitate the prediction of binding modes, interaction energies, and structure-activity relationships.
Molecular docking studies have been used to investigate the interactions of quinazoline derivatives against the EGFR active site, correlating binding energy with experimental data. For dual FLT3/Aurora kinase inhibitors, computer modeling has been essential in elucidating why certain substitutions on the quinazoline ring are critical for potent FLT3 inhibition. nih.gov Binding energy calculations have confirmed these observations, showing that compounds with more favorable binding energies also exhibit lower IC50 values. nih.gov Furthermore, molecular dynamics (MD) simulations have been employed to analyze the dynamic behavior and stability of ligand-enzyme complexes, confirming tight binding and stable interactions within the kinase active site over time.
Structure Activity Relationship Sar and Design Principles for 6,7 Dimethoxy 4 Piperazin 1 Yl Quinazoline Derivatives
Impact of Substitutions on the Quinazoline (B50416) Core and Biological Potency
The quinazoline core is a foundational element in medicinal chemistry, and substitutions on this bicyclic structure profoundly influence the biological potency of its derivatives. researchgate.netnih.gov The nature, position, and stereochemistry of these substituents dictate the molecule's interaction with target receptors, thereby modulating its therapeutic effects. A range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have been associated with quinazoline derivatives. nih.govnih.gov
Substitutions at the C2 and C4 positions of the quinazoline ring are particularly critical for activity. For instance, the introduction of a piperazine (B1678402) moiety at the C4 position is a common strategy to enhance the pharmacological profile. mdpi.com Further modifications on the quinazoline core, such as the introduction of various substituted N-phenyl groups at the 2-position of the 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline scaffold, have been shown to yield potent dual inhibitors of EGFR/HER2 kinases. chemmethod.com
In a study focusing on HER2-positive breast cancer cells, specific derivatives demonstrated significant anti-proliferative effects. Notably, compounds with certain substitutions on the N-phenyl ring at the 2-position exhibited potent cytotoxicity against both SKBR3 and trastuzumab-resistant SKBR3 cell lines. chemmethod.com The following table summarizes the cytotoxic activity of selected derivatives. chemmethod.com
| Compound | Substitution on N-phenyl ring at C2 | SKBR3 IC₅₀ (µg/mL) | TZB_SKBR3 IC₅₀ (µg/mL) |
| 12 | 4-chloro | 6.75 ± 0.36 | 7.61 ± 0.44 |
| 14 | 4-methyl | 8.92 ± 0.61 | 9.53 ± 0.49 |
| Trastuzumab (TZB) | N/A | 7.58 ± 0.42 | 25.89 ± 1.34 |
These findings underscore the significant impact of substitutions on the quinazoline core in tailoring the biological potency of these compounds. The development of lipophilic character at the C4 position has also been suggested as a desirable feature for novel inhibitory affinity. nih.gov
Role of the Piperazine Moiety and its Modifications in Receptor Affinity and Selectivity
The piperazine moiety plays a crucial role in the interaction of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline derivatives with their biological targets. This heterocyclic amine can form key interactions with receptor binding sites, influencing both affinity and selectivity. nih.gov The basic nitrogen atom of the piperazine ring is often involved in electrostatic interactions with acidic residues in the target protein. semanticscholar.org
Modifications of the piperazine ring, particularly N-substitutions, can significantly alter receptor affinity and selectivity. For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and maintained high affinity and selectivity. nih.gov This highlights that the heterocyclic ring does not necessarily need to be directly connected to the piperazine for potent activity. nih.gov
The nature of the substituent on the distal nitrogen of the piperazine ring can fine-tune the pharmacological profile. In the context of α1-adrenoceptor antagonists, a series of novel piperazine and non-piperazine derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) were synthesized and evaluated. nih.gov The results indicated that specific substitutions on the piperazine moiety could modulate the binding affinity for α1-adrenergic receptors. nih.gov
Influence of 6,7-Dimethoxy Substitution on Pharmacological Activity and Metabolic Stability
The 6,7-dimethoxy substitution pattern on the quinazoline core is a key feature that influences both the pharmacological activity and metabolic stability of these compounds. These electron-donating groups can affect the electronic properties of the quinazoline ring system, which in turn can modulate binding to target proteins.
From a metabolic standpoint, methoxy (B1213986) groups can be susceptible to O-demethylation by cytochrome P450 enzymes, which can be a major metabolic pathway. nih.gov However, the position of these groups is critical. In some cases, blocking metabolically labile sites can improve pharmacokinetic properties. For instance, replacing a metabolically vulnerable group with a more stable one can lead to enhanced metabolic stability and bioavailability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For quinazoline derivatives, QSAR models have been developed to predict their activity as, for example, α1-adrenoceptor antagonists and cytotoxic agents. nih.gov
These models use various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. nih.gov By correlating these descriptors with biological activity, QSAR models can provide insights into the key structural features required for potency and can be used to predict the activity of novel compounds. nih.govnih.gov
For a series of 2,4-diamino-6,7-dimethoxyquinazoline derivatives, QSAR models successfully rationalized their α1-adrenergic binding affinity. The models highlighted the importance of an electrostatic interaction between the protonated amine function and a nucleophilic site on the receptor, complemented by short-range attractive and repulsive interactions. nih.gov These models have also demonstrated predictive power, successfully forecasting the nanomolar binding affinity for certain compounds. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is generated to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.
For quinazoline-based inhibitors, pharmacophore models have been developed to identify the key features for potent activity. For instance, a five-point pharmacophore model for a class of PLK-1 inhibitors included a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring feature. researchgate.net Such models can be used as 3D queries to screen virtual libraries for novel compounds with the desired biological activity. dovepress.com
The combination of pharmacophore modeling with 3D-QSAR and molecular docking studies can provide a comprehensive understanding of the SAR and guide the design of more potent and selective inhibitors. researchgate.net These computational strategies allow for the rational design of new derivatives with improved pharmacological profiles by ensuring that the designed molecules fit the key pharmacophoric features and have favorable interactions with the target receptor. researchgate.netnih.gov
Preclinical Development and Translational Research of 6,7 Dimethoxy 4 Piperazin 1 Yl Quinazoline Analogs
In Vitro Efficacy and Selectivity Assessments in Relevant Biological Systems
The preclinical evaluation of 6,7-dimethoxy-4-piperazin-1-yl-quinazoline analogs has revealed potent activity across various biological targets, primarily focused on cancer and neurological pathways.
In the realm of oncology, a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and evaluated for their efficacy against HER2-positive breast cancer. acs.orgresearcher.life Two compounds from this series, designated as compounds 12 and 14, demonstrated potent anti-proliferative effects. They were particularly effective against both the SKBR3 cell line and a trastuzumab-resistant SKBR3 cell line, indicating their potential to overcome acquired resistance. acs.orgresearcher.life These compounds were found to be dual inhibitors of both EGFR and HER2 kinases, with compound 12 showing superior HER2 inhibition that was comparable to or exceeded that of lapatinib, a standard dual inhibitor. acs.orgresearcher.life
Further studies on other quinazoline (B50416) derivatives have shown broad-spectrum anticancer activity. mdpi.com One notable compound, referred to as compound 18, exhibited potent, nanomolar-level inhibitory activity against the MGC-803 gastric cancer cell line, with an IC50 value of 0.85 μM. mdpi.com Importantly, this compound showed approximately 32-fold selectivity for cancer cells over normal gastric epithelial (GES-1) cells. mdpi.com Other analogs have demonstrated significant inhibition against various cancer cell lines including leukemia, melanoma, ovarian, breast, and colon cancers. nih.gov For instance, certain 4-anilino-6,7-dimethoxy quinazoline derivatives, such as compound RB1, have shown potent activity against breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines.
Beyond cancer, these analogs have been explored for other indications. A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines showed high binding affinity and significant selectivity for α1-adrenoceptors, with some derivatives demonstrating potency similar to or greater than the established antagonist prazosin (B1663645). This highlights their potential application in conditions requiring α1-adrenoceptor modulation.
| Compound Series/Name | Target/Cell Line | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Compound 12 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine analog) | SKBR3 (HER2+) | 6.75 µg/mL | acs.orgresearcher.life |
| Compound 12 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine analog) | Trastuzumab-Resistant SKBR3 | 7.61 µg/mL | acs.orgresearcher.life |
| Compound 14 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine analog) | SKBR3 (HER2+) | 8.92 µg/mL | acs.orgresearcher.life |
| Compound 14 (6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine analog) | Trastuzumab-Resistant SKBR3 | 9.53 µg/mL | acs.orgresearcher.life |
| Compound 18 (Quinazoline derivative) | MGC-803 (Gastric Cancer) | 0.85 µM | mdpi.com |
| Compound 18 (Quinazoline derivative) | GES-1 (Normal Gastric Epithelium) | 26.75 µM | mdpi.com |
| Compound 9b ((E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4-yloxy)phenyl)prop‐2‐en‐1‐one) | Leukemia Cell Lines | 70% avg. growth inhibition | nih.gov |
| Dimethoxytriazine derivative 30 (4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazoline analog) | α1-adrenoceptors | Ki = 8 x 10-11 M | |
| Compound B1 (4-Hydroxyquinazoline derivative) | PARP1 | 0.47 µM | mdpi.com |
In Vivo Efficacy Studies in Established Animal Models of Disease
The promising in vitro results of many this compound analogs have been translated into in vivo animal models, where they have demonstrated significant therapeutic efficacy.
In oncology models, quinazoline derivatives have shown potent antitumor activity. researchgate.net For example, compound 18 was evaluated in an in vivo mouse model, where it significantly reduced both the average tumor volume and tumor weight. mdpi.com Its performance was noted to be superior to the standard chemotherapy agent 5-fluorouracil (B62378) (5-Fu). mdpi.com Another analog, compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one), enhanced the mean survival time of mice with Ehrlich ascites carcinoma (EAC). nih.gov Similarly, compound 12 restored tumor volume and weight towards normal in a Dalton's ascites lymphoma (DLA) model. nih.gov In a study focused on angiogenesis, the 4-anilino-quinazoline derivative RB1 was found to significantly decrease the secretion of ascites, inhibit tumor cell proliferation, and notably increase the life span of tumor-bearing mice.
The antihypertensive potential of this class of compounds has also been confirmed in vivo. A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines were administered orally to spontaneously hypertensive rats. Several of these derivatives demonstrated antihypertensive efficacy and duration of action that were superior or equivalent to prazosin. rsc.org Based on its strong in vitro affinity and in vivo duration of action, the analog doxazosin (B1670899) was selected from a related series for further clinical development.
Furthermore, in a model of primary PARP-inhibitor resistance, the 4-hydroxyquinazoline (B93491) derivative B1 was shown to significantly suppress tumor growth in vivo at a dose of 25 mg/kg. mdpi.com
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Settings
The preclinical development of this compound analogs involves detailed characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are crucial for understanding how the compounds are absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to their therapeutic effects.
Pharmacokinetic studies have provided insights into the distribution and clearance of these analogs. For instance, a radiolabeled quinazoline-based phosphodiesterase 7 (PDE7) inhibitor, compound [11C]27, demonstrated a high brain-to-plasma ratio of over 3 at all measured time points in rats, indicating excellent brain penetration. acs.org The clearance of this compound from plasma was substantially faster than from the brain, and its disposition suggested a hepatobiliary clearance pathway. acs.org
Investigations into potential drug-drug interactions have also been a key focus. The diaminoquinazoline derivative CP-100,356 was identified as a dual inhibitor of the efflux transporters MDR1 and BCRP. nih.gov In vivo studies in rats showed that co-administration of CP-100,356 dramatically increased the systemic exposure of fexofenadine (B15129) (an MDR1 substrate) and significantly increased the exposure of prazosin (a dual MDR1/BCRP substrate). nih.gov This highlights the potential for pharmacokinetic interactions with co-administered drugs that are substrates of these transporters. Notably, CP-100,356 did not inhibit major cytochrome P450 enzymes like P4503A4, suggesting a lower risk of metabolic drug-drug interactions. nih.gov
In silico ADME models are also frequently employed in early preclinical assessment. Studies on novel quinazoline-chromene hybrids predicted that the lead compounds possess excellent drug-likeness and favorable pharmacokinetic characteristics. nih.gov While predictive, these computational tools help prioritize candidates for more extensive experimental evaluation.
Pharmacodynamic assessments are often integrated with pharmacokinetic data to build PK/PD models. These models help to establish a quantitative relationship between drug exposure and the observed therapeutic effect, such as tumor growth inhibition. nih.gov For antihypertensive analogs, the duration of blood pressure reduction in spontaneously hypertensive rats serves as a critical pharmacodynamic endpoint, guiding the selection of compounds with a desirable duration of action.
Toxicology and Safety Profiling in Preclinical Studies
Assessing the safety and toxicology of new chemical entities is a critical component of preclinical development. For analogs of this compound, a range of studies has been conducted to identify potential liabilities.
Acute toxicity studies in animal models have provided initial safety data for several promising candidates. For compound 18, an acute toxicity assay in mice revealed no deaths or obvious pathological damage, indicating a favorable short-term safety profile. mdpi.com Similarly, an acute toxicity study for the PARP inhibitor B1 confirmed its safety in vivo. mdpi.com The toxicity of other quinazoline derivatives has been assessed by monitoring drug-induced changes in hematological parameters in mice, with some compounds demonstrating minimal toxic effects compared to standards. nih.gov
In silico and in vitro screening methods are also used to predict potential toxicities early in the development process. For example, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some quinazoline-based compounds have suggested good safety profiles. researcher.life Furthermore, general hazard identification for the parent structure 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline indicates warnings for acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation under GHS classifications. This information guides handling procedures and informs the design of more detailed toxicology studies.
Future Perspectives and Research Directions for 6,7 Dimethoxy 4 Piperazin 1 Yl Quinazoline
Exploration of Novel Therapeutic Indications and Undiscovered Bioactivities
The quinazoline (B50416) core is renowned for its vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic effects. wisdomlib.orgmdpi.com While initial research has suggested roles for 6,7-dimethoxy-quinazoline derivatives in oncology, particularly as dual EGFR/HER2 inhibitors in breast cancer, a significant opportunity lies in screening this compound against a wider array of biological targets. chemimpex.comchemmethod.com
Future research should systematically explore the potential of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline in other therapeutic areas. Given the established anti-inflammatory properties of many quinazolines, investigating its efficacy in models of arthritis or other inflammatory diseases is a logical next step. wisdomlib.org Similarly, its potential as an antibacterial, antifungal, or antiviral agent remains largely uncharted. mdpi.comresearchgate.net The neuropharmacological potential also warrants deeper investigation beyond general neurology, exploring specific applications in neurodegenerative conditions like Alzheimer's disease, where quinazoline scaffolds have shown promise. mdpi.com A broad-based screening approach could uncover entirely new bioactivities, expanding the therapeutic utility of this versatile molecule.
Development of Multi-Targeting Agents Based on the Quinazoline Scaffold
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org This has led to the rise of multi-target directed agents, which are designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower risk of drug resistance. nih.gov The quinazoline scaffold is an ideal foundation for developing such agents. nih.govresearchgate.net
Derivatives of this compound are prime candidates for development into multi-target drugs. Research has already demonstrated that substituted quinazolines can be engineered to inhibit both microtubule dynamics and multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.gov For example, studies on related compounds have yielded dual EGFR/HER2 inhibitors and dual EGFR/CAIX inhibitors. chemmethod.comarabjchem.org Future synthetic efforts could focus on modifying the piperazine (B1678402) group or the quinazoline core of this compound to incorporate pharmacophores that inhibit additional cancer-related pathways, such as PI3K/AKT signaling or histone demethylases like LSD1. nih.govnih.gov This strategy could lead to single-molecule therapies that attack cancer from multiple fronts, a highly desirable feature in modern oncology.
Advancements in Synthetic Methodologies for Optimized Analogues
The creation of novel analogues of this compound is essential for optimizing its therapeutic properties. This requires robust and efficient synthetic methods. Recent years have seen significant progress in the synthesis of quinazoline derivatives, moving towards more effective, environmentally friendly, and commercially viable routes. bohrium.com
Future work will leverage these advanced methodologies, which include:
Metal-Catalyzed Reactions: Utilizing transition metals to facilitate the construction and functionalization of the quinazoline ring. nih.gov
C-H Activation: Directly modifying the carbon-hydrogen bonds of the scaffold to add new functional groups, avoiding lengthy protection-deprotection steps. nih.gov
Multi-Component Reactions: Combining several starting materials in a single step to rapidly generate molecular diversity. nih.gov
Green Chemistry Approaches: Employing techniques like microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption.
By applying these modern synthetic strategies, chemists can efficiently produce libraries of analogues of this compound with diverse substitutions. This will accelerate structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule to enhance potency, improve selectivity, and optimize pharmacokinetic properties for drug development. mdpi.comnih.gov
Integration of Omics Data in Understanding Compound Mechanisms and Responses
To fully understand the therapeutic potential of this compound, it is crucial to look beyond its primary target and understand its global impact on cellular systems. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of a drug's mechanism of action. nashbio.com
Future research should incorporate these approaches. For instance, treating cancer cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the full spectrum of pathways it perturbs. mendeley.com This can confirm on-target effects, uncover novel mechanisms of action, identify potential off-target effects, and discover biomarkers that could predict which patients are most likely to respond to the drug. nashbio.com This holistic approach is fundamental to advancing precision medicine and can provide critical insights that may not be apparent from traditional single-target assays. frontiersin.org
Collaborative Research and Data Sharing Initiatives to Accelerate Discovery
The complexity of modern drug discovery necessitates a collaborative approach. Progress in developing therapeutics based on the this compound scaffold can be significantly accelerated through enhanced cooperation within the scientific community.
Establishing networks and consortia focused on heterocyclic chemistry can foster communication and resource sharing among academic and industrial research groups. europa.euesisresearch.org Open-access databases where researchers can share synthetic protocols, screening results (both positive and negative), and omics datasets would prevent duplicative efforts and allow scientists to build upon each other's work. mdpi.com Such initiatives, which bring together medicinal chemists, biologists, data scientists, and clinicians, are vital for translating fundamental discoveries about quinazoline derivatives into clinically effective treatments more rapidly.
Q & A
Q. What are the established synthetic routes for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-chloro-4-amino-6,7-dimethoxyquinazoline is reacted with piperazine in ethanol under high-temperature conditions (160°C for 16 hours in a pressure vessel), followed by recrystallization from methanol/water . Key parameters include:
- Solvent choice : Ethanol facilitates solubility and reactivity of piperazine.
- Temperature and duration : Prolonged heating ensures complete substitution.
- Purification : Recrystallization improves purity, with yields dependent on solvent ratios.
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns (e.g., methoxy and piperazinyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : Confirms molecular weight (289.33 g/mol) and fragmentation patterns .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory protection due to acute oral toxicity (H302) and respiratory irritation (H335) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
- First Aid Protocols : Immediate decontamination of exposed skin/eyes with water and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve scalability while maintaining regioselectivity?
Methodological Answer:
- Catalytic Systems : Explore phase-transfer catalysts to enhance piperazine reactivity in polar aprotic solvents (e.g., DMF) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 16 hours) while preserving yield .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) and improves reproducibility .
Q. How should contradictory data regarding α1-adrenoceptor affinity and in vivo antihypertensive efficacy be reconciled?
Methodological Answer:
- Assay Standardization : Compare binding assays (e.g., radioligand displacement) across consistent receptor subtypes (e.g., α1A vs. α1B) .
- Pharmacokinetic Profiling : Evaluate bioavailability differences due to metabolic instability (e.g., CYP450-mediated degradation) using liver microsome assays .
- Dose-Response Curves : Establish therapeutic windows in animal models to align in vitro potency with in vivo efficacy .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in piperazinyl quinazoline derivatives?
Methodological Answer:
- Substituent Variation : Modify methoxy groups (positions 6/7) and piperazine substituents (e.g., alkylation, acylation) to assess impacts on receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with α1-adrenoceptor active sites .
- Biological Testing : Prioritize derivatives with >10-fold selectivity over off-target receptors (e.g., serotonin receptors) .
Q. What methodologies are appropriate for assessing ecological impacts given limited biodegradation data?
Methodological Answer:
- OECD 301B Test : Measure biodegradability in aqueous media over 28 days to estimate environmental persistence .
- Soil Mobility Assays : Use column chromatography to simulate leaching potential based on octanol-water partition coefficients (log P ≈ 1.5 predicted) .
- Algal Toxicity Tests : Evaluate EC50 values in Chlorella vulgaris to assess aquatic toxicity .
Q. How can researchers address discrepancies between in vitro binding affinity and in vivo pharmacokinetic performance?
Methodological Answer:
- Plasma Protein Binding Assays : Measure unbound fractions using equilibrium dialysis to correlate with effective concentrations .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
- Blood-Brain Barrier (BBB) Penetration : Assess permeability via PAMPA-BBB models to rule out CNS-related off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
